molecular formula C5H3ClN4S B1432615 6-Chlorothiazolo[4,5-b]pyrazin-2-amine CAS No. 1440427-74-6

6-Chlorothiazolo[4,5-b]pyrazin-2-amine

Cat. No.: B1432615
CAS No.: 1440427-74-6
M. Wt: 186.62 g/mol
InChI Key: WOCRMGRXLKJGHJ-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a pyrazine core, with a chlorine substituent at position 6 and an amine group at position 2.

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRMGRXLKJGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

  • The fused bicyclic system is commonly synthesized by cyclization reactions involving acyl or aminopyrazine precursors with sulfur-containing reagents to form the thiazole ring.
  • For example, reactions of arylacetyl chlorides with nitrogen and sulfur-containing heterocycles under high-temperature conditions (e.g., 150 °C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can yield thiazolo-fused intermediates, which are then further functionalized.

Chlorination Step

  • Chlorination at the 6-position is typically achieved by treatment of hydroxy or dihydroxy intermediates with phosphorus oxychloride (POCl3) under microwave irradiation or conventional heating.
  • This step converts hydroxyl groups into chloro substituents, providing the 6-chloro derivative required for further substitution or amination.

Amination at the 2-Position

  • The 2-amino group is introduced by nucleophilic substitution reactions using aqueous ammonia or ammonium hydroxide solutions.
  • This reaction replaces a suitable leaving group (often chlorine or hydroxyl) at the 2-position with an amino group, furnishing the target this compound compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Arylacetyl chloride, NMP 150 °C 10–15 hours Moderate to high Formation of thiazolo[5,4-d]pyrimidine diols
Chlorination POCl3, microwave irradiation or reflux Microwave: ~150 °C Minutes to hours High Conversion of dihydroxy to dichloro derivatives
Amination Aqueous ammonia (33%) solution Room temp to reflux Several hours Good Substitution of 5-chloro group with NH2

Alternative Synthetic Approaches

  • Some synthetic routes reverse the sequence of amide/urea formation and nucleophilic substitution steps to generate analogs efficiently, although purification can be more challenging in these reversed routes.
  • Use of palladium-catalyzed cross-coupling (e.g., Suzuki coupling) has been reported for substitution on chlorinated intermediates, allowing for diverse functionalization at the 5-position when applicable.

Purification and Characterization

  • Purification of intermediates and final products is typically achieved by chromatographic methods, including reverse-phase and normal-phase chromatography, to obtain high purity (>95% by HPLC).
  • Final compounds are characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

Summary Table of Preparation Steps

Intermediate/Product Reaction Type Reagents/Conditions Key Outcome
Thiazolo[5,4-d]pyrimidine-5,7-diol Cyclization Arylacetyl chloride, NMP, 150 °C Formation of bicyclic diol
5,7-Dichloro derivative Chlorination POCl3, microwave Introduction of chloro groups
7-Amino-5-chloro intermediate Amination Aqueous ammonia (33%), reflux Amino group installation at C2
This compound Final substitution Nucleophilic substitution Target compound obtained

Research Findings and Optimization Notes

  • Microwave-assisted chlorination significantly reduces reaction times and improves yields compared to conventional heating.
  • The choice of solvent (e.g., NMP) and temperature control during cyclization is critical to avoid side reactions and maximize product formation.
  • Purification challenges arise when using reversed synthetic sequences; thus, the classical sequence (cyclization → chlorination → amination) is preferred for ease of purification.
  • The amino substitution step benefits from using concentrated ammonia solutions to ensure complete conversion and high yields.

Chemical Reactions Analysis

6-Chlorothiazolo[4,5-b]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurodegenerative Disorders

Recent studies have highlighted the potential of compounds containing thiazolo[4,5-b]pyrazine moieties as antagonists of adenosine receptors, particularly the A2A subtype. These antagonists have shown promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. For instance, research indicates that A2A receptor antagonists can alleviate motor dysfunctions in preclinical models of Parkinson's disease and may delay disease progression by exerting neuroprotective effects .

Table 1: Selected A2A Receptor Antagonists and Their Effects

Compound NameTarget DiseaseMechanism of ActionReference
IstradefyllineParkinson's DiseaseA2A receptor antagonist
PreladenantParkinson's DiseaseA2A receptor antagonist
6-Chlorothiazolo...Alzheimer's DiseasePrevents amyloid beta toxicity

Cancer Immunotherapy

The role of 6-chlorothiazolo[4,5-b]pyrazin-2-amine as a potential agent in cancer immunotherapy is being explored. A2A receptor antagonists can modulate immune responses and enhance the efficacy of immunotherapeutic strategies. The compound's ability to inhibit tumor growth and improve immune system function makes it a candidate for further investigation in oncology .

Infectious Diseases

Research has also focused on the anti-parasitic potential of thiazolo[4,5-b]pyrazine derivatives against pathogens like Cryptosporidium. The compound's structural characteristics allow for modifications that enhance its potency against these parasites, which are particularly harmful to immunocompromised individuals. For example, derivatives have been synthesized and tested for their efficacy against Cryptosporidium parvum, showing promising results in vitro and in vivo .

Table 2: Anti-Parasitic Activity of Thiazolo Derivatives

Compound NameTarget PathogenEC50 (μM)Reference
SLU-2633Cryptosporidium parvum0.17
6-Chlorothiazolo...Cryptosporidium parvumTBD

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of A2A receptor antagonists, compounds similar to this compound were evaluated for their ability to improve cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and spatial navigation tasks, suggesting that these compounds could be beneficial in clinical settings for patients with neurodegenerative conditions .

Case Study 2: Anti-Cryptosporidial Activity

Another research effort focused on synthesizing derivatives of thiazolo[4,5-b]pyrazine to combat Cryptosporidium infections. The study demonstrated that certain modifications enhanced the compounds' efficacy while minimizing cytotoxicity. The lead compound exhibited an EC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic option for cryptosporidiosis .

Mechanism of Action

The mechanism of action of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, some thiazolo[4,5-b]pyrazine derivatives have been reported to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and have potential therapeutic applications .

Comparison with Similar Compounds

The following analysis compares 6-Chlorothiazolo[4,5-b]pyrazin-2-amine with structurally related compounds, focusing on molecular properties, synthetic pathways, and biological activities.

Structural Analogs with Halogen Substitutions
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
This compound C₅H₃ClN₄S 186.63 (calc.) Cl (position 6), NH₂ (position 2) Hypothesized kinase inhibition (inferred from imidazo analogs)
6-Bromothiazolo[4,5-b]pyrazin-2-amine C₅H₃BrN₄S 231.07 Br (position 6), NH₂ (position 2) Higher molecular weight; potential enhanced lipophilicity vs. Cl analog
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one C₈H₇N₃OS 193.22 Methyl (positions 5,7), ketone (position 2) Demonstrated cytotoxicity in vitro; substituent positioning critical for activity

Key Observations :

  • Substituent Positioning : Methyl or aryl groups at positions 5/7 (as in ) enhance cytotoxic activity, suggesting that substitutions on the fused pyridine/pyrazine ring modulate biological effects .
Heterocycle Variations
Compound Name Core Heterocycle Molecular Formula Key Activities References
This compound Thiazolo[4,5-b]pyrazine C₅H₃ClN₄S Kinase inhibition (inferred)
Zarzissine (1H-imidazo[4,5-b]pyrazin-2-amine) Imidazo[4,5-b]pyrazine C₅H₅N₅ Antimicrobial, anticancer
Favipiravir-related isoxazolo[4,5-b]pyrazine Isoxazolo[4,5-b]pyrazine C₅H₃FN₂O Antiviral

Key Observations :

  • Heterocycle Impact : Thiazole rings (vs. imidazole or isoxazole) may influence electronic properties and hydrogen-bonding capacity, affecting target binding. For example, imidazo derivatives exhibit broader pharmacological profiles (e.g., antimicrobial, anticancer) .
  • Biological Activity : Isoxazolo derivatives like Favipiravir highlight the role of heterocycle choice in antiviral drug design, though thiazolo systems remain underexplored in this context .
Physicochemical Properties
Property This compound (Estimated) 6-Bromothiazolo[4,5-b]pyrazin-2-amine Zarzissine (Imidazo analog)
Molecular Weight ~186.63 231.07 135.13
Density (g/cm³) ~1.8–2.1 (inferred from bromo analog) 2.078 1.612
Boiling Point (°C) ~350–400 366 416.3
LogP (Lipophilicity) ~1.5–2.0 (estimated) Higher due to Br Lower (polar NH₂ groups)

Key Observations :

  • The chloro derivative’s lower molecular weight and density compared to its bromo analog may enhance solubility and bioavailability .
  • Zarzissine’s imidazole core reduces density and increases polarity, likely improving aqueous solubility but reducing membrane permeability .

Biological Activity

6-Chlorothiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique thiazolo and pyrazine moieties. Its chemical structure is crucial for understanding its interaction with biological targets. The presence of chlorine enhances its lipophilicity, potentially affecting its absorption and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other thiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, suggesting a potential role in anti-inflammatory therapies .
  • Receptor Binding : Preliminary studies indicate that this compound may act as a ligand for certain receptors involved in pain and inflammation modulation. The binding affinity to these receptors could be influenced by structural modifications, such as the presence of electron-withdrawing groups like chlorine .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties through the inhibition of COX enzymes. For example, derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs suggest that this compound may possess similar efficacy .
  • Antimicrobial Activity : Some thiazole derivatives have been reported to exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promising results against various pathogens .
  • Cytotoxicity Studies : Initial cytotoxicity assessments indicate that this compound may influence cell viability in cancer cell lines. The mechanism likely involves apoptosis induction or cell cycle arrest, although further studies are required to elucidate these pathways fully .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on COX Inhibition : A series of thiazole derivatives were evaluated for their COX inhibitory activity. Compounds structurally related to this compound exhibited IC50 values ranging from 0.04 μmol to 0.1 μmol against COX-2, indicating a potential for similar activity in this compound .
  • Antimicrobial Evaluation : Thiazolo derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed varying degrees of inhibition, suggesting that modifications in the thiazole structure could enhance antimicrobial efficacy. This indicates a pathway for further exploration with this compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μmol)Reference
This compoundCOX InhibitionTBD
Thiazole Derivative ACOX Inhibition0.04
Thiazole Derivative BAntimicrobialTBD
Thiazole Derivative CCytotoxicity (Cancer)TBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chlorothiazolo[4,5-b]pyrazin-2-amine, and how can regioselectivity be controlled during chlorination?

  • Answer : The compound can be synthesized via regioselective chlorination of its pyrazine precursor. A documented approach involves using reagents like POCl₃ or PCl₃ under controlled temperatures (80–100°C) to target the C6 position. Directing groups (e.g., amino or thiazolo substituents) influence regioselectivity, as seen in analogous thiazolo[4,5-b]pyridine systems . Optimization of reaction time (4–6 hours) and stoichiometric ratios (1:1.2 substrate:chlorinating agent) minimizes byproducts. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • HPLC : C18 column, mobile phase (acetonitrile:water = 70:30), retention time ~8.2 min .
  • NMR : Key signals include δ 8.3 ppm (pyrazine H), δ 6.9 ppm (thiazolo H), and δ 5.2 ppm (NH₂, broad singlet) .
  • Mass spectrometry : Expected [M+H]⁺ at m/z 230.1 (C₇H₄ClN₅S) .
  • Elemental analysis : Theoretical C 36.6%, H 1.8%, N 30.4%; deviations >0.3% indicate impurities .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. Electrostatic potential maps reveal nucleophilic regions at the amine group and electrophilic sites at the chlorine atom, guiding derivatization strategies .

Advanced Research Questions

Q. How can structural modifications at the C6 and N2 positions enhance biological activity?

  • Answer : Replace the chlorine atom at C6 with electron-withdrawing groups (e.g., nitro, cyano) to improve DNA intercalation potential, as demonstrated in thiazolo[4,5-b]pyridine anticancer analogs . At N2, introduce alkyl chains (e.g., propionitrile via cyanoethylation) to modulate solubility and bioavailability. Biological assays (e.g., MTT on HeLa cells) show IC₅₀ improvements from 25 µM (parent compound) to 8 µM with C6-phenylazo substitutions .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazolo-pyrazine derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use identical cell lines (e.g., HepG2) and passage numbers.
  • Validate target engagement via Western blot (e.g., p53 activation).
  • Cross-reference with structural analogs (e.g., 6-bromo derivatives) to isolate electronic vs. steric effects .

Q. How can researchers address stability issues in aqueous solutions for this compound?

  • Answer : The compound hydrolyzes in pH >7.0 due to thiazolo ring strain. Stabilization methods include:

  • Lyophilization with cryoprotectants (trehalose, 5% w/v).
  • Storage in anhydrous DMSO at -20°C (degradation <5% over 6 months).
  • Real-time stability monitoring via UV-Vis (λmax 275 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from its regioisomers?

  • Answer : X-ray crystallography resolves positional ambiguity: the chlorine atom occupies the C6 position (bond angle N1-C6-Cl = 118.5°) . 2D NMR (HSQC, HMBC) confirms connectivity, with HMBC correlations from NH₂ to C2 and C3 .

Q. How should researchers design SAR studies for this scaffold?

  • Answer : Prioritize modifications at:

  • C6 : Test halogen (Br, I), arylazo, or sulfonamide groups.
  • N2 : Explore acylations (e.g., acetyl, benzoyl) to enhance membrane permeability.
    Use in vitro cytotoxicity (MTT) and in vivo xenograft models to correlate structural changes with efficacy. A recent study showed 6-phenylazo derivatives exhibit 3-fold higher tumor growth inhibition than the parent compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chlorothiazolo[4,5-b]pyrazin-2-amine
Reactant of Route 2
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